N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide
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Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide is a useful research compound. Its molecular formula is C21H25NO2S and its molecular weight is 355.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Cinnamamide derivatives, closely related to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide, have been extensively studied for their synthesis and characterization. For example, Jin, Sun, and Wu (2011) reported the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide, a photo-responsive monomer, highlighting its potential as a functional monomer for novel photo-responsive polymers due to its ability to undergo reversible [2+2] cycloaddition under ultraviolet irradiation (Jin, Sun, & Wu, 2011).
Pharmacological Evaluation
Cinnamamide derivatives have been evaluated for various pharmacological activities. For instance, Deng et al. (2011) described the synthesis and antidepressant-like action of N-(2-hydroxyethyl) cinnamamide derivatives in mice, suggesting their potential in addressing depressive symptoms (Deng, Wu, Wei, & Quan, 2011). Furthermore, Żesławska et al. (2018) focused on cinnamamide pharmacophore for anticonvulsant activity, providing evidence from crystallographic studies that highlighted important pharmacophore elements in cinnamamide structures for anticonvulsant activity (Żesławska, Nitek, Marona, & Gunia-Krzyżak, 2018).
Structural Analogs and Antagonists
The role of cinnamamide derivatives as structural analogs and antagonists in various biological systems has been investigated. Dombro and Woolley (1964) studied cinnamamides as structural analogs and antagonists of serotonin, revealing their action as antagonists of the hormone (Dombro & Woolley, 1964).
Properties
IUPAC Name |
(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-16(23)18-10-11-19(25-18)21(13-5-6-14-21)15-22-20(24)12-9-17-7-3-2-4-8-17/h2-4,7-12,16,23H,5-6,13-15H2,1H3,(H,22,24)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXRQWHFCWUZLI-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.